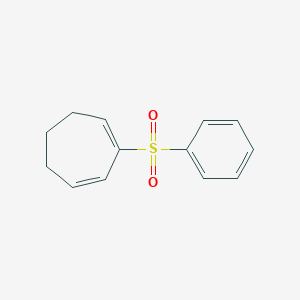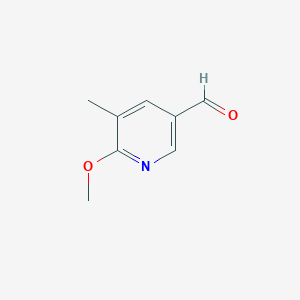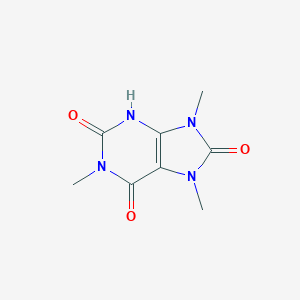
1,7,9-trimethyl-3H-purine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,9-trimethyl-3H-purine-2,6,8-trione is a chemical compound with the molecular formula C₈H₁₀N₄O₃. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its presence in various biological systems and its relevance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7,9-trimethyl-3H-purine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,7,9-trimethyl-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different purine derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced nitrogen functionalities.
Scientific Research Applications
1,7,9-trimethyl-3H-purine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its role in biological systems, particularly in relation to its metabolic pathways and interactions with enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,7,9-trimethyl-3H-purine-2,6,8-trione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine:
1,3-dimethyluric acid: This compound has two methyl groups instead of three and exhibits different chemical properties.
Theobromine: A naturally occurring compound with a similar structure but different biological activity.
Uniqueness
1,7,9-trimethyl-3H-purine-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,7,9-trimethyl-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWBPPPFVXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
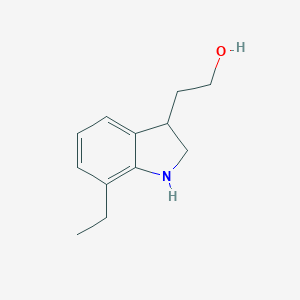
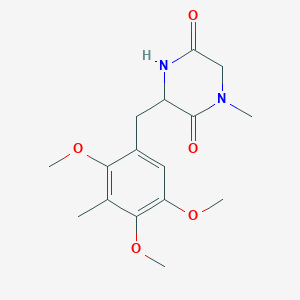
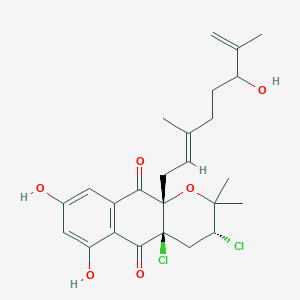
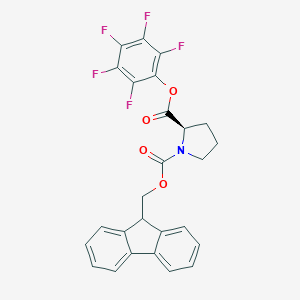
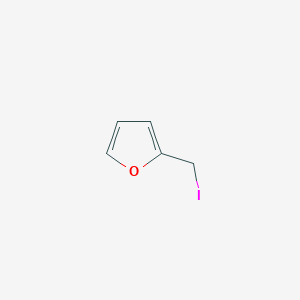
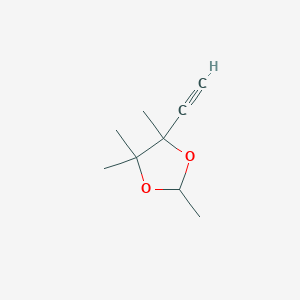
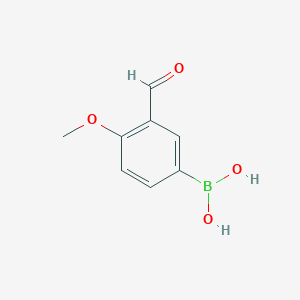
![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)
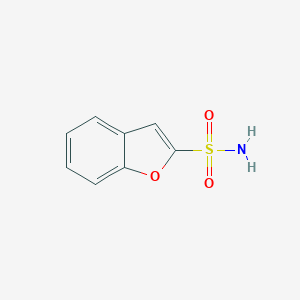
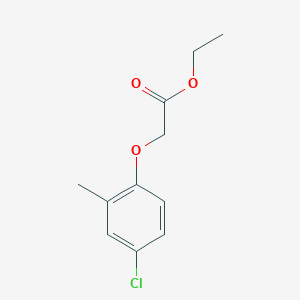
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
